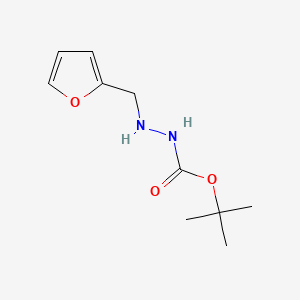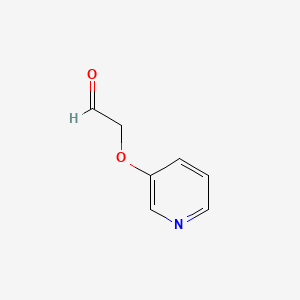
(Pyridin-3-yloxy)-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yloxy)-acetaldehyde: is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is characterized by the presence of a pyridine ring attached to an acetaldehyde group through an oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetaldehyde typically involves the reaction of 3-hydroxypyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (Pyridin-3-yloxy)-acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: Formation of (3-Pyridinyloxy)acetic acid.
Reduction: Formation of (3-Pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (Pyridin-3-yloxy)-acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (Pyridin-3-yloxy)-acetaldehyde and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules .
Comparison with Similar Compounds
- (2-Pyridinyloxy)acetaldehyde
- (4-Pyridinyloxy)acetaldehyde
- (3-Pyridinyloxy)propionaldehyde
Comparison: (Pyridin-3-yloxy)-acetaldehyde is unique due to the position of the oxygen atom on the pyridine ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in research and industry .
Properties
CAS No. |
163348-43-4 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.138 |
IUPAC Name |
2-pyridin-3-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2 |
InChI Key |
NLUXMPMNEDOPLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OCC=O |
Synonyms |
Acetaldehyde, (3-pyridinyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


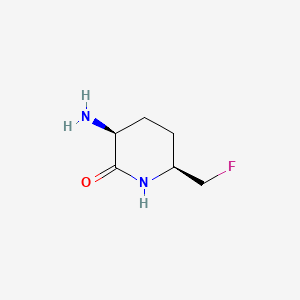
![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]- (9CI)](/img/new.no-structure.jpg)
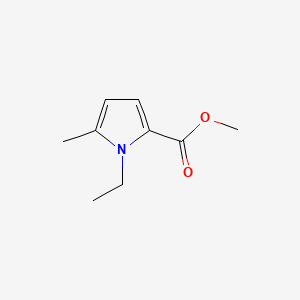
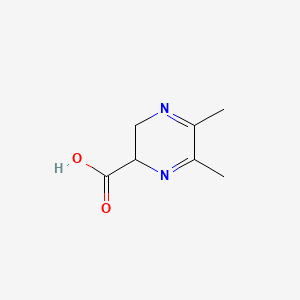
![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)
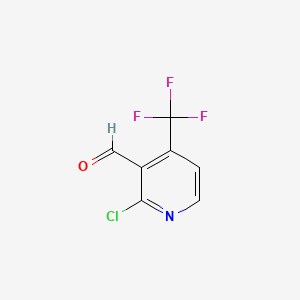
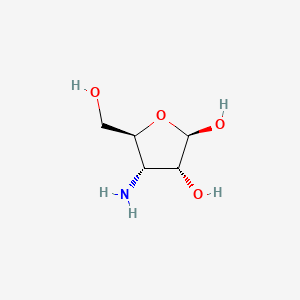
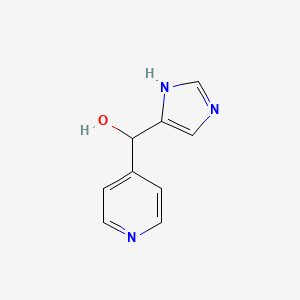
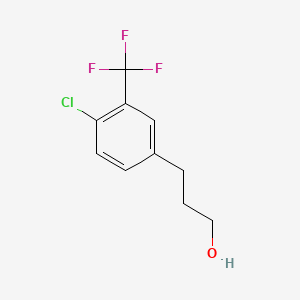
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)
